4-Fluorophenethylamine hydrochloride

Medicinal Chemistry Physical Organic Chemistry Drug Design

Uncontrolled fluorinated phenethylamine scaffolds cause irreproducible biological data and failed synthetic pathways. The para-fluoro substituent on this building block provides a distinct electronic profile (pKa 9.84±0.10) that is critical for consistent nucleophilicity and regioselective ortho-metalation. Procure the hydrochloride salt to ensure: • Reliable synthesis of 2-amino-4-arylpyrimidine kinase inhibitor cores • Reproducible formation of six-membered palladacycle pre-catalysts • Accurate pharmacological profiling at serotonin receptors (5-HT agonist) ≥98% purity by HPLC ensures minimal batch-to-batch variability.

Molecular Formula C8H11ClFN
Molecular Weight 175.63 g/mol
CAS No. 459-19-8
Cat. No. B1295610
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Fluorophenethylamine hydrochloride
CAS459-19-8
Molecular FormulaC8H11ClFN
Molecular Weight175.63 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CCN)F.Cl
InChIInChI=1S/C8H10FN.ClH/c9-8-3-1-7(2-4-8)5-6-10;/h1-4H,5-6,10H2;1H
InChIKeyLDSVEOCTJMJEQM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Fluorophenethylamine Hydrochloride: Specifications & Compound Class


4-Fluorophenethylamine hydrochloride (CAS 459-19-8, molecular formula C8H11ClFN, molecular weight 175.63 g/mol) is a fluorinated phenethylamine derivative classified as a substituted phenethylamine. It exists as a white to almost white crystalline powder with a melting point of 208 °C and is characterized by a para-fluoro substituent on the phenyl ring [1] . This compound is widely employed as a versatile building block in organic synthesis, particularly as a nucleophile in the preparation of 2-amino-4-arylpyrimidine derivatives and in ortho-metalation reactions leading to six-membered palladacycles . The hydrochloride salt form ensures enhanced water solubility and stability, making it suitable for various research and industrial applications.

Fluorinated building block for 2-amino-4-arylpyrimidine scaffolds
Hydrochloride salt form ensures solid-state handling and aqueous solubility
para-Fluoro group enables regioselective ortho-metalation chemistry

Why 4-Fluorophenethylamine HCl is Irreplaceable


While numerous substituted phenethylamines share the same core scaffold, the specific electronic and steric properties imparted by the para-fluoro substituent in 4-Fluorophenethylamine hydrochloride fundamentally alter its chemical behavior and biological interaction profile. The strong electron-withdrawing inductive effect of fluorine, coupled with its modest resonance donation, creates a unique molecular electronic landscape that differs significantly from chloro-, methoxy-, or unsubstituted analogs [1]. This differential electronic configuration translates into quantifiable differences in pKa, nucleophilicity, and receptor binding affinity, meaning that substitution with a non-fluorinated analog will result in altered reaction outcomes, inconsistent biological data, or failed synthetic pathways . The evidence below establishes precisely where these differences are measurable and why generic substitution is not scientifically justifiable.

Factor
Target: 4-Fluoro
4-Chloro / 4-Methoxy
Electronic profile
Strong -I, moderate +M resonance
Cl: stronger -I; OMe: +M dominates
Ionization context
Intermediate basicity (predicted)
Cl: more acidic; OMe: more basic
nAChR functional response
Moderate agonist/modulator
Unsubstituted: negligible; Cl/OMe: distinct profiles

4-Fluorophenethylamine HCl: Quantified Differentiation


Basicity Difference: para-Fluoro vs. Chloro/Methoxy

The predicted pKa of 4-Fluorophenethylamine is 9.84 ± 0.10, reflecting the electron-withdrawing effect of the para-fluoro substituent. This value differs significantly from the pKa of 4-chlorophenethylamine (9.72 ± 0.10) and 4-methoxyphenethylamine (9.96 ± 0.10) [1] [2]. The fluorine atom, despite its strong -I effect, exhibits a +M resonance effect that partially offsets inductive withdrawal, resulting in a basicity intermediate between the stronger electron-withdrawing chloro analog and the electron-donating methoxy analog. This precise pKa value dictates the protonation state of the molecule at physiological pH, directly influencing membrane permeability and receptor binding affinity in biological systems.

Basicity (pKa)
Predicted
Target 9.84 vs Cl 9.72, OMe 9.96
Intermediate ionization; not replicated by other substituents
Computational prediction; verify experimentally
Medicinal Chemistry Physical Organic Chemistry Drug Design

nAChR Functional Activity Profile

In functional assays at the human nicotinic acetylcholine receptor (nAChR) subtype TE671 (muscle-type), 4-Fluorophenethylamine hydrochloride exhibits an EC50 of 30,000 nM (30 μM) [1]. This value represents a moderate agonist/positive modulator potency at this specific receptor subtype. In contrast, unsubstituted phenethylamine displays negligible activity at this receptor (EC50 > 100 μM), while 4-chlorophenethylamine and 4-methoxyphenethylamine exhibit distinct EC50 values and efficacy profiles due to their differing electronic and steric properties [2]. The fluorine atom's unique combination of high electronegativity and small van der Waals radius allows for a specific binding interaction that is not replicated by other halogens or substituents.

nAChR Activity
Class-level
EC50 30,000 nM (F); >100,000 nM (unsubst.)
Substituent-specific response; unsubstituted shows negligible activity
Class-level inference; confirm in target assay
Neuroscience Receptor Pharmacology Electrophysiology

Solid Salt vs. Liquid Free Base: Physical Properties

4-Fluorophenethylamine hydrochloride is a crystalline solid with a melting point of 208 °C, enabling straightforward handling and precise weighing compared to the free base form (liquid at room temperature) . In comparison, the free base 4-fluorophenethylamine (CAS 1583-88-6) is a liquid with a boiling point of 50-52 °C at 0.15 mmHg and a density of 1.061 g/mL, requiring careful handling under inert atmosphere . The hydrochloride salt's solid-state form also dictates storage conditions: it is hygroscopic and must be stored at 2-8 °C under inert gas to maintain purity ≥98% (HPLC) . These physical property differences have direct implications for analytical method development, formulation stability, and long-term storage in compound libraries.

Physical Form
Source review
Solid HCl salt (m.p. 208 °C) vs liquid free base
Salt form enables precise weighing and long-term storage
Hygroscopic; store 2–8 °C under inert gas (vendor)
Analytical Chemistry Formulation Science Material Science

Verified Purity Specification & Reproducibility

Commercially available 4-Fluorophenethylamine hydrochloride (CAS 459-19-8) is supplied with a verified purity of ≥98% as determined by HPLC analysis . This high level of purity is essential for ensuring that observed biological or chemical activity is attributable to the intended compound rather than impurities. In contrast, lower purity grades (e.g., technical grade or crude preparations) may contain residual starting materials (e.g., 4-fluoronitrobenzene, 4-fluoroaniline) or side products that can act as confounding factors in sensitive assays [1]. The specific HPLC purity specification provides a quantifiable benchmark for procurement, ensuring batch-to-batch consistency and enabling rigorous scientific comparisons.

Purity Specification
Specification review
≥98% (HPLC)
Certified purity supports assay reproducibility
Batch-specific certificate; confirm CoA
Analytical Chemistry Quality Control Reproducibility

4-Fluorophenethylamine HCl: Research & Industrial Applications


2-Amino-4-arylpyrimidine Derivative Synthesis

4-Fluorophenethylamine hydrochloride serves as an effective nucleophile in the synthesis of 2-amino-4-arylpyrimidine derivatives, a scaffold prevalent in kinase inhibitors and CNS-active compounds. The specific pKa of the amine (9.84 ± 0.10) ensures optimal reactivity under mild basic conditions, while the para-fluoro substituent does not interfere with subsequent palladium-catalyzed cross-coupling steps . This reaction is documented in commercial product literature and is a primary application for procurement of this specific building block.

Ortho-Metalation & Palladacycle Complexes

The compound is specifically suited for the preparation of ortho-metalated primary phenethylamines, wherein the electron-withdrawing fluorine atom directs metalation to the ortho position of the phenyl ring, facilitating the formation of stable six-membered palladacycles . These complexes are valuable intermediates in C-H activation chemistry and serve as pre-catalysts for various cross-coupling reactions. The hydrochloride salt form provides a convenient, storable precursor for these sensitive organometallic transformations.

Neuroscience Tool: Selective 5-HT Agonist

4-Fluorophenethylamine is identified as a direct 5-HT (serotonin) agonist . Its distinct EC50 profile at nicotinic acetylcholine receptors (30,000 nM) and its predicted physicochemical properties (pKa 9.84) make it a valuable tool compound for dissecting serotonergic signaling pathways. Procurement of the hydrochloride salt ensures accurate dosing and consistent pharmacological responses in in vitro assays, which is critical for structure-activity relationship (SAR) studies exploring fluorinated phenethylamine derivatives .

Reference Standard for Analytical Methods

Due to its high purity specification (≥98% HPLC) and well-defined physical properties (melting point 208 °C), 4-Fluorophenethylamine hydrochloride is employed as a reference standard in chromatographic method development (e.g., HPLC, LC-MS) for the quantification of phenethylamine derivatives in complex biological matrices . Its distinct retention time and mass spectrometric fragmentation pattern allow for accurate calibration and method validation, ensuring reliable data in pharmacokinetic and forensic toxicology studies.

Application
Selection Property
Validation Focus
2-Amino-4-arylpyrimidine synthesis
para-Fluoro electronic tuning
Nucleophilicity and cross-coupling compatibility
Ortho-metalation / palladacycle formation
Fluorine-directed C–H activation
Regioselectivity and complex stability
Serotonergic signaling studies (neuroscience tool)
Receptor activity profile (5-HT vs nAChR)
Pathway-specific selectivity in functional assays
Reference standard for chromatographic methods
High purity and defined thermal properties
Method calibration and batch-to-batch consistency

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
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